

Physical and chemical properties of 3-Methyl-3-pyrazolin-5-one

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Compound of Interest

Compound Name: 3-Methyl-3-pyrazolin-5-one

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An In-depth Technical Guide to 3-Methyl-3-pyrazolin-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of **3-Methyl-3-pyrazolin-5-one** (also known as 3-methyl-5-pyrazolone), a versatile heterocyclic compound. Due to its significant role as a synthetic intermediate in the pharmaceutical and dye industries, a thorough understanding of its characteristics is crucial. This document details its physical constants, spectral data, and key chemical behaviors, including its prominent tautomerism. Furthermore, it presents a standard experimental protocol for its synthesis and visual diagrams to illustrate its chemical nature and synthetic pathway.

Nomenclature and Structure

3-Methyl-3-pyrazolin-5-one is a five-membered heterocyclic compound containing two adjacent nitrogen atoms. The naming can be ambiguous due to its tautomeric nature, and it is frequently referred to by several synonyms in scientific literature.

- Primary Name: **3-Methyl-3-pyrazolin-5-one**

- Common Synonyms: 3-Methyl-5-pyrazolone, 5-Methyl-2,4-dihydro-3H-pyrazol-3-one, 3-methyl-1H-pyrazol-5(4H)-one.[1][2]
- IUPAC Name: 5-methyl-1,2-dihydropyrazol-3-one.[3]

The structural representation and CAS numbers for this compound are provided below.

Identifier	Value
Molecular Formula	C ₄ H ₆ N ₂ O
Molecular Weight	98.10 g/mol [3]
CAS Number	4344-87-0[3][4], 108-26-9[1][5][6][7]

Physical Properties

The physical characteristics of **3-Methyl-3-pyrazolin-5-one** have been well-documented and are summarized in the table below. It typically presents as a light yellow or white crystalline powder.[4][5]

Property	Value	Source(s)
Appearance	Light yellow crystalline powder	[4]
Melting Point	223-225 °C	
221-224 °C	[5]	
220-224 °C	[7]	
217.0-223.0 °C	[2]	
Boiling Point	183.6°C (rough estimate)	[7]
Solubility	Soluble in 1 M NH ₄ OH (25 mg/mL), methanol.[4] Slightly soluble in ethanol.[7]	[4][7]
pKa	9.04 ± 0.70 (Predicted)	[4]
13.10 ± 0.40 (Predicted)	[7]	

Chemical Properties and Reactivity

Tautomerism

A critical chemical feature of **3-Methyl-3-pyrazolin-5-one** is its ability to exist in multiple tautomeric forms. This keto-enol and amine-imine tautomerism results in an equilibrium between three primary structures: the CH form (the pyrazolinone ring), the OH form (a hydroxypyrazole), and the NH form.[8][9][10] The predominant tautomer can be influenced by the solvent and the physical state (solid vs. solution).[11]

Tautomeric equilibrium of **3-Methyl-3-pyrazolin-5-one**.

Reactivity

3-Methyl-3-pyrazolin-5-one serves as a versatile intermediate for synthesizing a wide range of heterocyclic compounds. The active methylene group at the C4 position (in the CH tautomer) is particularly reactive and can undergo various condensation and acylation reactions.[11] It is commonly used in the preparation of dyes, agrochemicals, and pharmaceuticals, including analgesics and anti-inflammatory drugs.[4][5]

Spectral Data

The following tables summarize the characteristic spectral data for **3-Methyl-3-pyrazolin-5-one**, which are essential for its identification and structural elucidation.

NMR Spectroscopy

¹ H NMR	Chemical Shift (δ , ppm)	Multiplicity	Assignment
~2.1	Singlet	-CH ₃	
~3.2	Singlet	-CH ₂ -	
~9.6	Broad Singlet	-NH	

Note: Spectral data can vary based on the solvent and the predominant tautomeric form.

¹³ C NMR	Chemical Shift (δ , ppm)	Assignment
~15.0	-CH ₃	
~40.0	-CH ₂ -	
~158.0	C=N	
~175.0	C=O	

Note: Assignments are approximate and can vary with experimental conditions.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Assignment
3350	N-H stretch
3060	C-H stretch
1740	C=O stretch (carbonyl)

Source:[12]

Mass Spectrometry

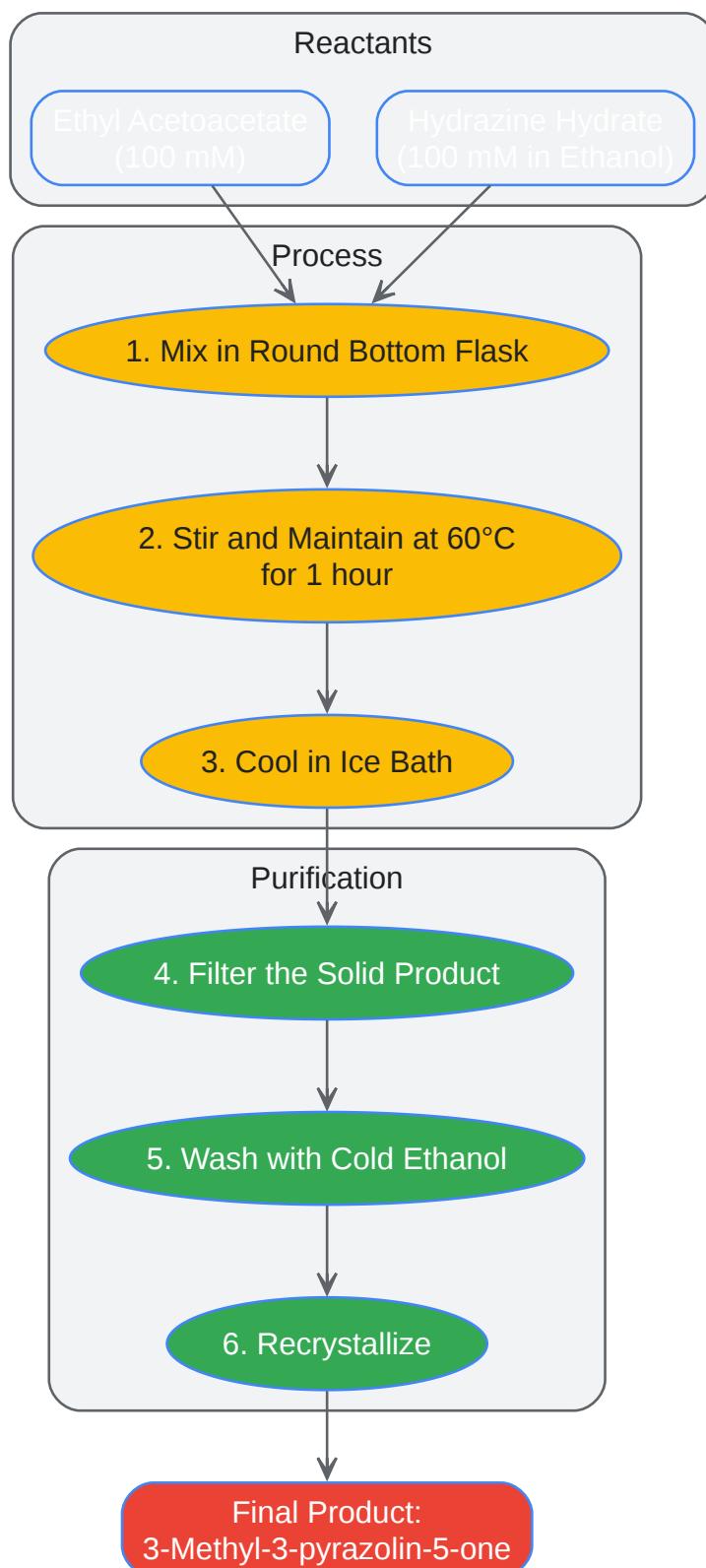
m/z	Interpretation
98	[M] ⁺ (Molecular Ion)
41	Fragment
39	Fragment

Source:[3]

Experimental Protocols

Synthesis of 3-Methyl-3-pyrazolin-5-one

The most common and efficient synthesis involves the condensation reaction between ethyl acetoacetate and hydrazine hydrate.[12][13][14]



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General workflow for the synthesis of **3-Methyl-3-pyrazolin-5-one**.

Methodology:

- Reaction Setup: In a 250 mL round-bottom flask, place 100 mM of ethyl acetoacetate.
- Addition of Hydrazine: Slowly add a solution of 100 mM hydrazine hydrate in 40 mL of absolute ethanol dropwise to the ethyl acetoacetate with continuous stirring.[12]
- Reaction Conditions: The temperature of the reaction mixture will rise; maintain it at 60°C. Continue stirring for one hour.[12]
- Crystallization: After one hour, cool the reaction mixture in an ice bath to facilitate the formation of a solid product.[12]
- Isolation and Purification: Filter the resulting solid and wash it with a small amount of ice-cold ethanol. The crude product can be further purified by recrystallization from ethanol to yield the final product with a purity of ≥99.5%. [12][13]

Safety and Handling

3-Methyl-3-pyrazolin-5-one is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Store in a dark, inert atmosphere at room temperature. [4]

Conclusion

3-Methyl-3-pyrazolin-5-one is a foundational building block in organic synthesis with significant industrial applications. Its well-defined physical properties, predictable reactivity centered around its tautomeric nature, and straightforward synthesis make it an important compound for researchers in medicinal chemistry and material science. This guide provides the core technical data required for its effective use and further development in scientific research.

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